molecular formula C24H24O5 B14127185 5-O-(Triphenylmethyl)-I+/--D-ribofuranose CAS No. 55726-00-6

5-O-(Triphenylmethyl)-I+/--D-ribofuranose

Cat. No.: B14127185
CAS No.: 55726-00-6
M. Wt: 392.4 g/mol
InChI Key: ZAZZFZLLPGMINF-ODAXIHTASA-N
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Description

5-O-(Triphenylmethyl)-I+/–D-ribofuranose: is a derivative of ribofuranose, a sugar molecule that is part of the ribose family. This compound is characterized by the presence of a triphenylmethyl group attached to the 5th carbon of the ribofuranose ring. The triphenylmethyl group is often used as a protecting group in organic synthesis due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-(Triphenylmethyl)-I+/–D-ribofuranose typically involves the protection of the hydroxyl group at the 5th position of the ribofuranose ring. One common method involves the reaction of ribofuranose with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product after purification .

Industrial Production Methods: The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-O-(Triphenylmethyl)-I+/–D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-O-(Triphenylmethyl)-I+/–D-ribofuranose involves its role as a protecting group in organic synthesis. The triphenylmethyl group stabilizes the molecule and prevents unwanted reactions at the protected hydroxyl group. This allows for selective reactions at other positions on the ribofuranose ring. The removal of the triphenylmethyl group is typically achieved under acidic conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Uniqueness: 5-O-(Triphenylmethyl)-I+/–D-ribofuranose is unique due to its specific use of the triphenylmethyl group as a protecting group. This provides stability and selectivity in synthetic reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

55726-00-6

Molecular Formula

C24H24O5

Molecular Weight

392.4 g/mol

IUPAC Name

(2S,3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C24H24O5/c25-21-20(29-23(27)22(21)26)16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-23,25-27H,16H2/t20-,21-,22-,23+/m1/s1

InChI Key

ZAZZFZLLPGMINF-ODAXIHTASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@H](O4)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)O)O)O

Origin of Product

United States

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